2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide
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Overview
Description
2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide is a synthetic peptide composed of the amino acids methionine, tyrosine, and phenylalanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this compound imparts specific properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, with its amine group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions such as temperature, solvent, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to introduce functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used to introduce various functional groups.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of
Properties
CAS No. |
37637-13-1 |
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Molecular Formula |
C23H30N4O4S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30) |
InChI Key |
BNRNLMADYYTCTK-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
sequence |
MYF |
Origin of Product |
United States |
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